molecular formula C11H17N B1334506 4-Butylbenzylamine CAS No. 57802-79-6

4-Butylbenzylamine

Cat. No. B1334506
CAS RN: 57802-79-6
M. Wt: 163.26 g/mol
InChI Key: IBVGSPOHLFKLHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various starting materials. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones is described, which involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Similarly, the synthesis of 4,6-O-butylidene derivatives of glucopyranosylamine is achieved through a series of reactions, including the use of 2-hydroxybenzaldehyde . These methods suggest that the synthesis of 4-butylbenzylamine could potentially involve a benzylamine derivative reacted with a butyl-based reagent.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, 1H-NMR, 13C-NMR, and UV spectral data . X-ray diffraction methods are used to confirm the crystal structures of the synthesized compounds, revealing details such as the presence of the beta-anomer and the tridentate ONO ligation-core in the case of 4,6-O-butylidene derivatives . These techniques could similarly be applied to determine the molecular structure of 4-butylbenzylamine.

Chemical Reactions Analysis

The papers describe the reactivity of synthesized compounds with other reagents. For example, the reactions of 4-hydroxy-3,5-di-tert-butylbenzylidene chloride with aminals result in dehydrochlorination and dechloroamination, forming various products . This indicates that related compounds can undergo substitution reactions, which could be relevant for understanding the reactivity of 4-butylbenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and characterization. The potentiometric titration in non-aqueous solvents is used to investigate the effects of solvents and molecular structure upon acidity, determining pKa values . The crystal structures provide insights into the conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds . These analyses could be extrapolated to predict the properties of 4-butylbenzylamine.

Scientific Research Applications

Kinetics and Mechanism of Oxidation

  • Research on t-Butylbenzylamine (a similar compound) has provided insights into the kinetics and mechanism of its oxidation by diperiodatoargentate(III). This study aids in understanding the reaction dynamics of related compounds like 4-Butylbenzylamine (Angadi & Tuwar, 2012).

Photo-Oxidation Studies

  • Investigations into the photo-oxidation of various furans and their derivatives have utilized compounds structurally related to 4-Butylbenzylamine. These studies are crucial for understanding environmental implications and reaction pathways (Álvarez et al., 2007).

Asymmetric Synthesis

  • 4-Butylbenzylamine and related compounds have been used in the asymmetric synthesis of 1,3-Diamines, demonstrating their utility in creating chiral molecules for various applications (Martjuga et al., 2011).

Extraction and Separation Processes

  • The use of related compounds in the extraction of rubidium from brine sources has shown the potential of 4-Butylbenzylamine derivatives in selective extraction processes, which is significant for resource recovery and environmental technology (Wang, Che, & Qin, 2015).

Antifungal Drug Synthesis

  • Analogues of Butenafine, a class of antifungal compounds, have been synthesized using derivatives of 4-Butylbenzylamine, expanding the research scope for novel antifungal treatments (Zhao, 2004).

Microbial Production Studies

  • Studies on the microbial production of raspberry ketone precursors have involved the use of compounds structurally related to 4-Butylbenzylamine. This research contributes to the field of biotechnology and natural product synthesis (Feron et al., 2007).

Proton Conductance Research

  • 4-Aminobenzylamine, a related compound, has been used in developing membranes for proton conductance under water-free conditions. This research is relevant to the development of fuel cells and energy-related technologies (Jalili & Tricoli, 2014).

Crystal Structure Analysis

  • The crystal structure of compounds derived from 4-Butylbenzylamine has been analyzed to understand their molecular structure, providing valuable information for materials science and chemistry (Rajsekhar et al., 2002).

Synthesis of Polymerization Inhibitors

  • 4-Butylbenzylamine derivatives have been studied for their role in the synthesis of polymerization inhibitors, which are critical in industrial processes and material science (Dugheri et al., 2017).

Biotechnology Applications

  • Research on the autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli, using systems similar to 4-Butylbenzylamine, illustrates the compound's potential in synthetic biology and metabolic engineering (Liu & Lu, 2015).

Safety And Hazards

4-Butylbenzylamine is considered hazardous. It can cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin, eyes, or clothing should also be avoided .

properties

IUPAC Name

(4-butylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVGSPOHLFKLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398638
Record name 4-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzylamine

CAS RN

57802-79-6
Record name 4-butylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 15 g of lithium aluminum hydride in 200 ml of anhydrous ethyl ether under argon was added, at room temperature, a solution of 32.0 g of 4-butylbenzamide in 200 ml of freshly distilled tetrahydrofuran. The resulting mixture was stirred at room temperature for one hour and then heated at reflux for 20 hours. The mixture was cooled and sodium sulfate decahydrate was cautiously added portionwise to the mixture until it was colorless. The mixture was stirred for 30 minutes. The mixture was filtered and the filter was washed with ether. The filtrate was evaporated in vacuo to yield 29 g (99% yield) of a liquid. The liquid was distilled by Kugelrohr distillation, bp 85° C./0.070 mm of mercury, to give the desired product as a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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32 g
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99%

Synthesis routes and methods II

Procedure details

A solution of 4-butylbenzonitrile (3.63 g, 22.8 mmol) in THF (10 mL) was placed in a three-neck round bottom flask equipped with a vigreux column and short-path distillation head. The solution was heated to reflux and BH3-methyl sulfide complex (2.0 M in THF, 15 mL, 30 mmol) was added dropwise over 15 minutes. Methyl sulfide was distilled off from the reaction mixture over 1 h and the solution was cooled to room temperature. Aqueous HCl (6N, 25 mL) was added slowly via an addition funnel and the mixture was heated at reflux for 30 minutes. The reaction was cooled to 0° C. and NaOH (7.0 g) was added portionwise. The aqueous solution was extracted with EtOAc (3×) and the organic solution was dried (MgSO4), filtered, and concentrated. The product (4.01 g) was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.34 (m, 2H), 7.24 (m, 2H), 4.04 (s, 2H), 2.62 (t, 2H), 1.58 (m, 2H), 1.34 (m, 2H), 0.92 (t, 3H).
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
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[Compound]
Name
BH3-methyl sulfide
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of 15 g of lithium aluminum hydride in 200 ml of anhydrous ethyl ether under argon was added, at room temperature, a solution of 32. 0 g of 4-butylbenzamide in 200 ml of freshly distilled tetrahydrofuran. The resulting mixture was stirred at room temperature for one hour and then heated at reflux for 20 hours. The mixture was cooled and sodium sulfate decahydrate was cautiously added portionwise to the mixture until it was colorless. The mixture was stirred for 30 minutes. The mixture was filtered and the filter was washed with ether. The filtrate was evaporated in vacuo to yield 29 g (99% yield) of a liquid. The liquid was distilled by Kugelrohr distillation, bp 85° C./0.070 mm of mercury, to give the desired product as a colorless liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
32
Quantity
0 (± 1) mol
Type
reactant
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0 g
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
5
Citations
STJ Droge, JLM Hermens, J Rabone… - … Science: Processes & …, 2016 - pubs.rsc.org
Using immobilized artificial membrane high-performance liquid chromatography (IAM-HPLC) the sorption affinity of 70 charged amine structures to phospholipids was determined. The …
Number of citations: 27 pubs.rsc.org
L Khvalbota, D Roy, MF Wahab, SK Firooz… - Analytica Chimica …, 2020 - Elsevier
Supercritical fluid chromatography is becoming more prevalent, particularly in industry. This is due to the inexpensive, and more importantly, environmentally benign carbon dioxide that …
Number of citations: 23 www.sciencedirect.com
F Yraola, S García-Vicente… - Journal of medicinal …, 2006 - ACS Publications
Structure activity relationships for semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) were studied using a library of arylalkylamine substrates, with the …
Number of citations: 45 pubs.acs.org
SE Scott - 2020 - search.proquest.com
The ubiquity of organic cationic contaminants in environmental systems has elevated the need for the development of predictive sorption models to organic matter. Current approaches …
Number of citations: 1 search.proquest.com
STJ Droge, KU Goss - researchgate.net
Parameter n F is the Freundlich exponent in the equation CS= KF∙ C aq nF, which in logarithmic terms becomes LogC S= n F∙ LogC aq+ logK F. The horizontal line represents an …
Number of citations: 0 www.researchgate.net

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